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Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Ethoxynicotinonitrile

Cat. No.: B084980

3-Methyl-2-oxovaleric acid (IUPAC name: 3-methyl-2-oxopentanoic acid) is a branched-chain
a-keto acid with the chemical formula CeH1003.[1][2] As the keto-analog of the essential amino
acid isoleucine, it occupies a critical node in metabolic pathways.[1][3] Its clinical significance is
profound, serving as a key biomarker for Maple Syrup Urine Disease (MSUD), an inherited
metabolic disorder characterized by the deficient breakdown of branched-chain amino acids.[1]
[4] Elevated levels of this and other ketoacids are neurotoxic, leading to severe health
consequences if untreated.[4]

For researchers in drug development and metabolic sciences, a thorough understanding of its
structural and chemical properties is paramount. Spectroscopic analysis provides the
foundational data for its unambiguous identification, quantification in biological matrices, and
for studying its interactions within complex systems. This guide provides a detailed examination
of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for
CAS 14248-71-6, grounded in established analytical principles and protocols.
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Identifier Value Source

14248-71-6 (for unspecified

CAS Number _ N/A
stereoisomer)

Alternate CAS 1460-34-0 [1][4]

IUPAC Name 3-methyl-2-oxopentanoic acid [1][5]
a-Keto-f-methylvaleric acid,

Synonyms [1]
KMVA

Molecular Formula CeH1003 [1]

Average Molecular Weight 130.1418 g/mol [2][4]

Monoisotopic Weight 130.062994186 g/mol [2][4]

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy - Elucidating the Core Structure

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of an
organic molecule. For 3-methyl-2-oxovaleric acid, both *H and 3C NMR provide a complete
structural fingerprint.

'H NMR Spectroscopy: A Proton-by-Proton Analysis

The proton NMR spectrum maps the chemical environment of each hydrogen atom. The
analysis of 3-methyl-2-oxovaleric acid reveals five distinct proton signals.

Causality in Experimental Protocol: The choice of solvent is critical for analyzing carboxylic
acids. While deuterated chloroform (CDCIsz) is common, using deuterium oxide (Dz0) is highly
informative. In D20, the acidic carboxylic proton (-COOH) will exchange with deuterium,
causing its signal to disappear.[6][7] This is a definitive test to confirm the presence of this
functional group. The data presented below is from a sample run in D20, hence the absence of
the -OH proton signal.

Step-by-Step Protocol for tH NMR Sample Preparation (Aqueous):
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» Weighing: Accurately weigh approximately 5-10 mg of the 3-methyl-2-oxovaleric acid
sample.

 Dissolution: Dissolve the sample in ~0.7 mL of D20. If solubility is an issue, a small amount
of a co-solvent like DMSO-des can be used, or the pH can be adjusted with NaOD.

o Reference Standard: Add a small, known quantity of a water-soluble reference standard,
such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift
calibration (& = 0.00 ppm).

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

e Acquisition: Acquire the spectrum on a spectrometer (e.g., 500 MHz).[8] Process the data by
applying Fourier transform, phase correction, and baseline correction.

Data Interpretation and Assignments:

The structure of 3-methyl-2-oxovaleric acid with proton labeling is shown below to correlate
with the spectral data.

Caption: Structure of 3-methyl-2-oxovaleric acid with proton labels.
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Label

H Chemical
Shift (6, ppm)

Multiplicity

Integration

Assignment
Rationale

Triplet (1)

3H

Methyl group (-
CHs) protons
adjacent to a
methylene group
(-CH2). The
signal is split into
a triplet by the
two 'b' protons

(n+1 rule).

~1.45/~1.69

Multiplet (m)

2H

Methylene group
(-CHz2) protons
adjacent to both
a methyl group
(a)and a
methine proton
('c). The
diastereotopic
nature of these
protons and
coupling to both
neighbors results
in a complex

multiplet.

Multiplet (m)

1H

Methine proton (-
CH-) atthe C3
chiral center,
coupled to
protons 'b' and
'd". Its position is
downfield due to
proximity to the

C2-keto group.
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Methyl group (-
CHs) attached to
the chiral center
(C3). ltis split

d ~1.11 Doublet (d) 3H )
into a doublet by
the single
methine proton

'c.

Carboxylic acid
proton (-COOH).
Highly
deshielded and
) often broad due
~10-13 (not Broad Singlet (br
e ) 1H to hydrogen
observed in D20) s) ]
bonding and
chemical
exchange.
Disappears upon

D20 shake.[6][7]

(Data sourced
from Human
Metabolome
Database and
PubChem)[8][9]

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum provides a signal for each unique carbon atom, offering a direct count
of the carbon environments and insight into their functional roles.

Data Interpretation and Assignments:
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3C Chemical Shift (6, ppm)

Carbon Assignment

Rationale

~170

C6 (-COOH)

Carboxylic acid carbonyl
carbon. Highly deshielded,
though typically less so than

aldehyde or ketone carbonyls.

[6]

~205

C5 (-C=0)

Ketone carbonyl carbon. The
most deshielded signal in the
spectrum due to the strong

electron-withdrawing effect of

the oxygen atom.

~46.4

C3 (-CH-)

Methine carbon at the chiral
center. Its chemical shift is
influenced by the adjacent
ethyl and methyl groups and

the a-keto group.

~27.0

C2 (-CHz2-)

Methylene carbon of the ethyl
group.

~16.4

C4 (-CHs)

Methyl carbon attached to the

chiral center (C3).

~13.3

C1 (-CHs)

Terminal methyl carbon of the
ethyl group, typically the most
upfield (shielded) signal.

(Data sourced from PubChem,
acquired in D20)[1][9]

Part 2: Mass Spectrometry (MS) - Determining Mass
and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a

compound and deducing its structure through fragmentation analysis. The analysis of a-keto

© 2025 BenchChem. All rights reserved.

6/11

Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
https://pubchem.ncbi.nlm.nih.gov/compound/47
https://pubchem.ncbi.nlm.nih.gov/compound/3S_-3-Methyl-2-oxopentanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

acids can be challenging due to their reactivity but is readily achievable with appropriate
methods.[10]

Causality in Experimental Protocol: Direct analysis of small, polar organic acids by Gas
Chromatography-Mass Spectrometry (GC-MS) is often inefficient due to low volatility and
potential thermal degradation. A standard, field-proven approach is to first derivatize the
molecule to a more volatile and stable form.[11] Trimethylsilylation (TMS), which converts the
acidic proton to a -Si(CHs)s group, is a common and effective strategy.[12] Alternatively, Liquid
Chromatography-Mass Spectrometry (LC-MS) can be used for direct analysis in solution,
typically observing the deprotonated molecule [M-H]~ in negative ion mode.[13]

LC-MS Workflow

Mass Spectrometry (ESI) ‘4> Mass Spectrum

GC-MS Workflow

‘ 3-Methyl-2-oxovaleric acid H Derivatization (e.g., TMS) H Gas Chromatography (Separation) }—»

‘ 3-Methyl-2-oxovaleric acid }—»‘ Liquid Chromatography ‘4>

Mass Spectrometry (EI) ‘—% Mass Spectrum

Click to download full resolution via product page
Caption: Common analytical workflows for mass spectrometry of a-keto acids.
Data Interpretation and Fragmentation:

e Molecular lon: The monoisotopic mass is 130.0630 Da. In negative ion ESI-MS, the primary
ion observed would be the [M-H]~ ion at m/z 129.055. In positive ion mode, a protonated
molecule [M+H]* at m/z 131.070 might be seen.

e GC-MS (as TMS derivative): The NIST WebBook provides an electron ionization (El) mass
spectrum for the trimethylsilyl derivative.

o Formula of TMS derivative: CoH1803Si
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o Molecular Weight: 202.32 g/mol

o Key Fragments (m/z): The spectrum shows characteristic fragments resulting from the
cleavage of the molecule. A prominent fragmentation pathway for a-keto acids is the loss
of the carboxyl group or CO2. For the TMS ester, cleavages adjacent to the carbonyl
groups and loss of methyl groups from the TMS moiety are expected.

. Putative Fragment Assignment (for
m/z (Mass-to-Charge Ratio) .
underivatized compound)

130 [M]* (Molecular lon)

101 [M - CzHs]* (Loss of ethyl group)

85 [M - COOHJ* (Loss of carboxyl group)
57 [CaHo]* (Butyl fragment)

(Fragmentation data is predictive based on
general principles of organic mass

spectrometry)

Part 3: Infrared (IR) Spectroscopy - Identifying
Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present
in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Causality in Experimental Protocol: For a liquid or low-melting solid like 3-methyl-2-oxovaleric
acid, Attenuated Total Reflectance (ATR) is a modern, efficient method that requires minimal
sample preparation. A drop of the sample is placed directly on the ATR crystal. This self-
validating system avoids the complexities of preparing KBr pellets for solid samples. The key is
to ensure the crystal is clean before and after analysis to prevent cross-contamination.

Expected Absorptions: The structure contains a carboxylic acid and a ketone. A key feature of
carboxylic acids in the condensed phase is their tendency to form hydrogen-bonded dimers,
which significantly alters the IR spectrum.[7][14]
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Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale and
Expected
Appearance

3300 - 2500

O-H stretch

Carboxylic Acid (-
COOH)

A very broad, strong
absorption band
characteristic of the
hydrogen-bonded O-H
in a carboxylic acid
dimer.[7][14] This
often overlaps with C-

H stretching bands.

~2960

C-H stretch

Alkanes (-CHs, -CHz, -
CH)

Sharp, medium-to-

strong absorptions.

~1760

C=0 stretch

a-Keto group

The ketone carbonyl
adjacent to the
carboxylic acid. This
band is typically

strong and sharp.

~1710

C=0 stretch

Carboxylic Acid (-
COOH)

The carbonyl of the
hydrogen-bonded
carboxylic acid dimer.
This is a very strong
and characteristic
absorption.[7] The
presence of two
distinct C=0 bands is

a key feature.

~1320-1210

C-O stretch

Carboxylic Acid (-

A medium-intensity
band associated with

the carbon-oxygen

COOH) .
single bond of the
acid.[14]
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Special Considerations for a-Keto Acids: In agueous solutions, a-keto acids can exist in
equilibrium with their hydrated gem-diol form.[15][16] While less significant in a pure sample for
IR, this property is crucial for understanding its chemistry in biological or aqueous environments
and could influence spectra taken under such conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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